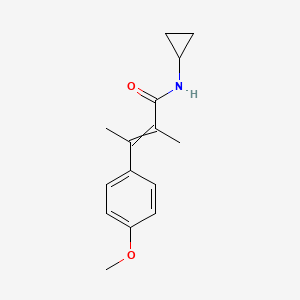
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)- is an organic compound that belongs to the class of amides. This compound features a butenamide backbone with a cyclopropyl group, a methoxyphenyl group, and a methyl group attached to it. The (E)-configuration indicates the specific geometric isomerism around the double bond in the butenamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)- typically involves the following steps:
Formation of the Butenamide Backbone: This can be achieved through the reaction of an appropriate butenoic acid derivative with ammonia or an amine under dehydrating conditions.
Introduction of the Cyclopropyl Group: This step may involve the cyclopropanation of an alkene precursor using reagents such as diazomethane or Simmons-Smith reagent.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using a methoxybenzene derivative and an acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the double bond in the butenamide backbone, converting it to a saturated amide.
Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions, leading to various substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines can be employed under basic conditions.
Major Products
Oxidation: Phenolic derivatives and quinones.
Reduction: Saturated amides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)- may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
2-Butenamide, N-cyclopropyl-3-(4-hydroxyphenyl)-2-methyl-, (E)-: Similar structure but with a hydroxy group instead of a methoxy group.
2-Butenamide, N-cyclopropyl-3-(4-chlorophenyl)-2-methyl-, (E)-: Similar structure but with a chloro group instead of a methoxy group.
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-ethyl-, (E)-: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the methoxy group on the phenyl ring and the specific (E)-configuration around the double bond may impart unique chemical and biological properties to 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)-. These properties could include specific reactivity patterns, binding affinities, and biological activities that distinguish it from similar compounds.
Properties
CAS No. |
60548-31-4 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-cyclopropyl-3-(4-methoxyphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-10(11(2)15(17)16-13-6-7-13)12-4-8-14(18-3)9-5-12/h4-5,8-9,13H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
NJCVMQUEWFSPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


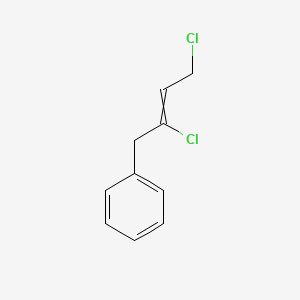
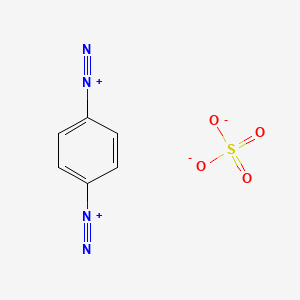

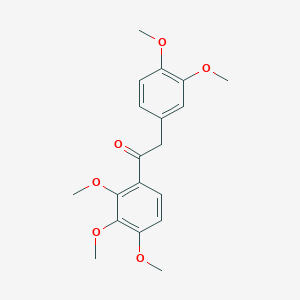
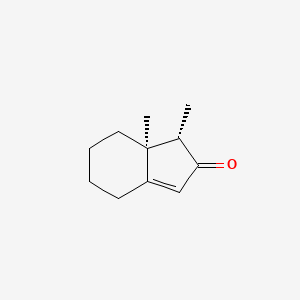




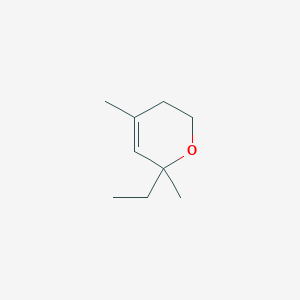

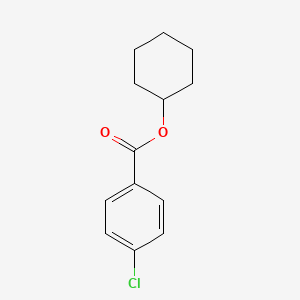

![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)
